molecular formula C18H27ClN10O3 B1201340 Netropsin hydrochloride CAS No. 63770-20-7

Netropsin hydrochloride

Cat. No.: B1201340
CAS No.: 63770-20-7
M. Wt: 466.9 g/mol
InChI Key: QZOOZUGORDEYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery as a Prototype Minor Groove Binder

Netropsin (B1678217) was first isolated from the bacterium Streptomyces netropsis by Finlay and colleagues in 1951. wikipedia.orgacs.org Initially recognized for its antibiotic and antiviral properties, its true scientific impact emerged with the discovery of its mechanism of action. wikipedia.orgmedchemexpress.com It was one of the first molecules identified to bind selectively to the minor groove of DNA, establishing it as a prototype for this class of DNA-binding agents. beilstein-journals.orgacs.orgacs.org

This discovery was pivotal, as it demonstrated that small molecules could recognize and bind to specific DNA sequences without intercalating between the base pairs, a common mechanism for other DNA-binding drugs. atdbio.comglpbio.com The concave, crescent shape of the netropsin molecule allows it to fit snugly within the convex floor of the DNA minor groove, an interaction often described as "shape-selective." beilstein-journals.org This binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.orgnih.gov

Significance in DNA-Ligand Interaction Studies

The study of netropsin's interaction with DNA has provided profound insights into the forces that govern molecular recognition. Its preference for AT-rich sequences is attributed to several factors. The minor groove in AT-rich regions is narrower than in GC-rich regions, allowing for a tighter fit and more favorable van der Waals contacts. annualreviews.org Furthermore, the absence of the bulky amino group of guanine (B1146940) in the minor groove of AT regions prevents steric hindrance that would otherwise impede binding. atdbio.com

Crystallographic and NMR studies of netropsin-DNA complexes have revealed the intricate details of this interaction at an atomic level. wikipedia.organnualreviews.org These studies have shown that netropsin displaces the "spine of hydration," a string of water molecules typically found in the minor groove of AT-rich DNA, and forms direct hydrogen bonds with the bases. wikipedia.org This detailed structural understanding has made netropsin a benchmark for the design and development of new sequence-specific DNA-binding molecules. acs.orgtandfonline.com

The binding of netropsin to DNA is not a simple lock-and-key mechanism. Research has indicated a more complex interaction, with some studies suggesting that netropsin can have more than one thermodynamically distinct binding mode at a single AATT site. nih.govoup.com This complexity highlights the dynamic nature of DNA-ligand interactions and continues to be an active area of investigation. acs.orgnih.gov

Overview of Research Trajectories and Academic Contributions

Research on netropsin has followed several key trajectories. Initially, the focus was on its antibiotic and antiviral activities. wikipedia.org However, the elucidation of its DNA-binding properties shifted the focus to its use as a tool in molecular biology and biophysics.

A significant area of research has been the development of "lexitropsins," synthetic analogs of netropsin designed to recognize and bind to different DNA sequences, including those containing GC base pairs. atdbio.comtandfonline.com By replacing the N-methylpyrrole rings of netropsin with other heterocyclic rings, such as imidazole (B134444), researchers have been able to alter the sequence specificity of these molecules. atdbio.comtandfonline.com This work has been crucial in the quest to design small molecules that can target specific genes.

Furthermore, netropsin has been instrumental in studies aimed at understanding the physical properties of DNA. For instance, it has been shown to affect the supercoiling of DNA and reduce the curvature of DNA A-tracts. wikipedia.orgmdpi.com More recent research has even explored its interactions with DNA within living human cells using advanced techniques like in-cell NMR spectroscopy, providing insights into how these interactions are influenced by the cellular environment. acs.org The compound's ability to stabilize DNA has also led to investigations into its potential as a radioprotective agent. glpbio.comresearchgate.net

The collective academic contributions have solidified netropsin's status as a cornerstone molecule in the field. From its initial discovery to its use in sophisticated biophysical and in-cell studies, netropsin continues to provide fundamental knowledge about the principles of DNA recognition by small molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63770-20-7

Molecular Formula

C18H27ClN10O3

Molecular Weight

466.9 g/mol

IUPAC Name

4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H26N10O3.ClH/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);1H

InChI Key

QZOOZUGORDEYCC-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.Cl

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.Cl

Related CAS

1438-30-8 (Parent)

Synonyms

Congocidine
Hydrochloride, Netropsin
IA-887
Netropsin
Netropsin Hydrochloride
Sinanomycin
T-1384

Origin of Product

United States

Molecular Interactions with Nucleic Acids: Mechanisms and Specificity

Fundamental Principles of Minor Groove Binding

The binding of netropsin (B1678217) to the minor groove of DNA is a multifaceted process involving several key intermolecular forces that collectively contribute to the stability and specificity of the complex.

Hydrogen Bonding Interactions with DNA Bases

Hydrogen bonds play a crucial role in the specific recognition between netropsin and DNA. The amide (-CONH) groups of the netropsin molecule act as hydrogen bond donors. pnas.orgpnas.org These amides form bridging hydrogen bonds with the N3 atoms of adenine (B156593) and the O2 atoms of thymine (B56734) located on the floor of the minor groove. pnas.orgpnas.orgrcsb.orgnih.gov These interactions occur between adjacent base pairs on opposite strands of the DNA helix, mimicking the hydrogen bonding pattern of the displaced "spine of hydration". pnas.orgpnas.orgnih.gov

Van der Waals Contacts and Electrostatic Contributions

Electrostatic forces also play a significant role. Netropsin possesses two positively charged terminal groups at physiological pH, which are attracted to the negatively charged phosphate (B84403) backbone of DNA. oup.comatdbio.com This electrostatic attraction helps to guide the drug to the minor groove. annualreviews.org The combination of these forces results in a tight, non-covalent association. oup.com

Role of Water Displacement in the Minor Groove Spine of Hydration

A key thermodynamic driver for netropsin binding is the displacement of ordered water molecules from the minor groove, a region known as the "spine of hydration". pnas.orgnih.govannualreviews.org In A-T rich regions, the minor groove is particularly narrow, which accommodates a well-ordered network of water molecules. annualreviews.orgmdpi.com The binding of netropsin displaces this spine of hydration, leading to a significant increase in entropy, which favorably contributes to the free energy of binding. pnas.orgesr.ie

Recent studies using chiral-selective vibrational sum frequency generation spectroscopy have shown that netropsin binding preferentially displaces strongly hydrogen-bonded water molecules from the minor groove. rsc.orgresearchgate.netchemrxiv.org This displacement not only contributes to the binding affinity but also plays a role in modulating the site-specificity of the interaction. rsc.orgresearchgate.netchemrxiv.org The ejection of these water molecules is a critical step in the formation of the stable drug-DNA complex. pnas.org

Sequence Selectivity and Recognition

Netropsin exhibits a remarkable ability to selectively bind to specific DNA sequences, a feature that has been extensively studied.

Preference for Adenine-Thymine (AT)-Rich DNA Sequences

Netropsin demonstrates a strong and well-documented preference for binding to sequences of four or more consecutive A-T base pairs. benthamopen.compnas.orgpnas.orgatdbio.comannualreviews.orgmdpi.comesr.ie This specificity arises from a combination of factors. The narrow minor groove characteristic of A-T tracts provides an ideal steric and electrostatic environment for netropsin binding. annualreviews.orgmdpi.com The floor of the minor groove in A-T regions presents a pattern of hydrogen bond acceptors (adenine N3 and thymine O2) that is perfectly complementary to the amide hydrogen bond donors of the netropsin molecule. pnas.orgpnas.org

Furthermore, the lack of a bulky amino group at the C2 position of adenine (compared to guanine) allows for deep penetration of the drug into the groove, maximizing van der Waals contacts. pnas.org The binding affinity is also influenced by the specific sequence within the A-T tract, with sequences like AATT being particularly high-affinity sites. syr.edu

DNA Sequence FeatureRole in Netropsin BindingSupporting Findings
A-T Rich Regions Primary binding sites for netropsin.Strong preference for sequences of four or more consecutive A-T base pairs. benthamopen.compnas.orgpnas.orgatdbio.comannualreviews.orgmdpi.comesr.ie
Narrow Minor Groove Provides optimal steric and electrostatic fit for the drug.A-T tracts naturally form a narrower minor groove. annualreviews.orgmdpi.com
Hydrogen Bond Acceptors Adenine N3 and Thymine O2 atoms on the groove floor.Form specific hydrogen bonds with netropsin's amide groups. pnas.orgpnas.org
Absence of Guanine's C2-amino group Allows for deeper penetration and closer van der Waals contacts.Steric hindrance from the guanine (B1146940) amino group prevents binding. pnas.orgatdbio.com

Discrimination against Guanine-Cytosine (GC) Base Pairs

The preference of netropsin for A-T sequences is conversely matched by its strong discrimination against Guanine-Cytosine (G-C) base pairs. pnas.orgatdbio.com The primary reason for this is steric hindrance. atdbio.com The exocyclic amino group of guanine, located at the C2 position, protrudes into the minor groove. oup.compnas.orgatdbio.com This amino group would clash with the pyrrole (B145914) rings of the netropsin molecule, preventing the close fit necessary for stable binding. pnas.org

Thermodynamics and Kinetics of DNA Binding

Netropsin hydrochloride binds to the minor groove of DNA with high affinity, particularly at sequences rich in adenine (A) and thymine (T) base pairs. The association constant (Kₐ) for netropsin binding is typically in the range of 10⁸ to 10⁹ M⁻¹ at 25°C, indicating a very strong interaction. nih.gov The dissociation constant (Kd) for 1:1 binding to AT-rich sites is approximately 4 x 10⁻⁹ M. oup.com

The binding affinity is sequence-dependent. Calorimetric and spectroscopic titrations have revealed that netropsin binds preferentially to alternating poly(dAdT)•poly(dAdT) sequences with a binding free energy of -12.7 kcal/mol, compared to poly(dA)•poly(dT) homopolymers (-12.1 kcal/mol). researchgate.net The binding to a mixed sequence like GCGAATTCGC is associated with a binding free energy of -11.5 kcal/mol. researchgate.net

The thermodynamics of netropsin binding are also influenced by the specific AT-tract sequence. DNase I footprinting has been used to determine the relative binding affinities to different tetranucleotide AT sequences. The preference order is generally found to be AATT > AAAA > TTAA > TATA. oup.com For example, Hoechst 33258, another minor groove binder, shows a 50-fold difference in affinity between AATT and TATA sites. oup.com

The insertion of a G-C base pair into a dA-dT sequence drastically reduces the binding affinity of netropsin. oup.com This is due to the steric hindrance from the exocyclic amino group of guanine in the minor groove. oup.comatdbio.com

The following table presents a summary of association constants and thermodynamic parameters for netropsin binding to various DNA sequences.

DNA SequenceAssociation Constant (Kₐ) / Binding AffinityThermodynamic Parameters (at 25°C)Reference(s)
AT-rich sitesKₐ ~ 10⁹ M⁻¹- nih.gov
AT-rich sitesKd = 4 x 10⁻⁹ M- oup.com
poly(dAdT)•poly(dAdT)-ΔG = -12.7 kcal/mol researchgate.net
poly(dA)•poly(dT)-ΔG = -12.1 kcal/mol researchgate.net
GCGAATTCGC-ΔG = -11.5 kcal/mol researchgate.net
AATTHigher affinity- oup.com
TATALower affinity- oup.com

Netropsin's interaction with DNA is not a simple, single-mode process. Evidence from various biophysical techniques, particularly isothermal titration calorimetry (ITC), suggests the existence of multiple binding modes, even at a single binding site. nih.govscienceopen.comresearchgate.net

Studies have shown that netropsin can form two thermodynamically distinct 1:1 complexes at a single AATT site. nih.govscienceopen.com One proposal for this observation is the existence of two different bound conformations of the netropsin molecule itself within the minor groove. nih.govnih.gov One mode involves the netropsin molecule lying bent along the floor of the minor groove, excluding all water molecules. nih.gov A slightly weaker binding mode is proposed where the netropsin molecule is more linear, and its curvature is facilitated by a bridging water molecule between the drug and the floor of the minor groove. nih.gov

The conformation of the DNA itself also plays a critical role. Netropsin binding can induce conformational changes in the DNA. For instance, it has been shown to eliminate the natural curvature of DNA A-tracts in a concentration-dependent manner, effectively straightening the DNA. mdpi.comsemanticscholar.orgresearchgate.net This suggests that netropsin can select for or induce a specific DNA conformation upon binding. The binding process can be influenced by an equilibrium between different DNA conformations, such as the transition from B-DNA to a form with a narrower minor groove, sometimes referred to as B*-DNA or B'-DNA. mdpi.comsemanticscholar.org

The presence of cosolutes, such as betaine (B1666868) and 2-methyl-2,4-pentanediol, can also influence the binding mode. nih.gov These agents can disfavor the weaker affinity complex, suggesting they modulate the conformational landscape of the DNA binding site. nih.gov

The introduction of a G-C base pair within the binding site disrupts the typical binding mode due to steric hindrance from the guanine's exocyclic amino group. oup.com This highlights the high specificity of netropsin for the structural features of the AT-rich minor groove.

The following table summarizes the different binding modes and conformational transitions associated with netropsin-DNA interaction.

Binding CharacteristicDescriptionReference(s)
Multiple Binding Modes at a Single Site ITC data reveals two thermodynamically distinct complexes at a single AATT site. nih.govscienceopen.com
Proposed Conformations of Bound Netropsin A bent conformation excluding water and a more linear conformation with a bridging water molecule. nih.gov
DNA Conformational Change Netropsin binding straightens the natural curvature of DNA A-tracts. mdpi.comsemanticscholar.orgresearchgate.net
Influence of DNA Conformation Binding is linked to a conformational transition in DNA, possibly from B-DNA to a state with a narrower minor groove. mdpi.comsemanticscholar.org
Effect of Cosolutes Cosolutes like betaine can shift the equilibrium between different binding modes. nih.gov

Structural Biology and Biophysical Characterization of Netropsin Nucleic Acid Complexes

High-Resolution Structural Determination

The precise three-dimensional arrangement of atoms in netropsin-DNA complexes has been elucidated through powerful techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide unparalleled insights into the molecular recognition processes governing the binding of netropsin (B1678217) to the minor groove of DNA.

X-ray Crystallography of DNA-Netropsin Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of netropsin bound to various DNA sequences. These studies have revealed that netropsin, a minor groove binder, preferentially interacts with AT-rich regions of B-DNA. oup.com

One of the seminal crystal structures involves netropsin complexed with the DNA dodecamer d(CGCGAATTCGCG). oup.com In this complex, the netropsin molecule settles into the minor groove at the AATT core. The binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. rcsb.org The amide groups of netropsin form hydrogen bonds with the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) bases on the floor of the minor groove. rcsb.orgresearchgate.net This intricate network of interactions displaces the "spine of hydration," a string of water molecules typically found in the minor groove of AT-rich DNA. researchgate.net

Another notable crystal structure is that of netropsin bound to the decamer d(CGCAATTGCG), determined at a resolution of 2.4 Å. nih.gov This was the first crystal structure of netropsin bound to a DNA decamer. nih.gov The netropsin molecule occupies the minor groove and adopts a "class I" binding position, characterized by bifurcated hydrogen bonds from its amide groups to the A·T base pairs. nih.gov Interestingly, the flexible amidinium group at one end of the drug bends to fit within the five base-pair long minor groove site. nih.gov

The structure of netropsin in a complex with the dodecamer d(CGCGATATCGCG) has also been solved, showing the drug binding to the central ATAT segment in the narrow minor groove. rcsb.orgnih.gov A fascinating aspect of this structure is the observation that the netropsin molecule can fit the electron density in two equally likely orientations, suggesting a disordered binding model. rcsb.org This observation aligns with findings from solution-based studies. rcsb.org

Furthermore, a novel 2:1 binding mode was discovered in the crystal structure of netropsin with the DNA decamer d(CGCGCIIII)2, where two netropsin molecules bind end-to-end within the minor groove of a nearly complete B-DNA turn. rcsb.org Each netropsin molecule in this arrangement spans approximately five base pairs. rcsb.org

These crystallographic studies have provided a static but highly detailed picture of how netropsin achieves its sequence-specific recognition of DNA.

Table 1: Selected X-ray Crystal Structures of Netropsin-DNA Complexes

PDB IDDNA SequenceResolution (Å)Key Findings
1DNE d(CGCGATATCGCG)2.40Netropsin binds to the central ATAT segment in the minor groove; evidence of disordered binding with two possible orientations. rcsb.orgnih.govwwpdb.orgnakb.orgebi.ac.uk
Not specified d(CGCAATTGCG)2.4First crystal structure with a DNA decamer; netropsin shows a class I binding position with bifurcated hydrogen bonds. nih.gov
358D d(CGCGCIIII)22.50Novel 2:1 end-to-end binding of netropsin in the minor groove. rcsb.orgpdbj.org
Not specified d(CGCGAATTCGCG)2.2Ligand binds at the 5′-AATTC sequence in the minor groove. oup.com

This table is not exhaustive and represents a selection of key structural determinations.

Nuclear Magnetic Resonance (NMR) Spectroscopy of DNA-Ligand Interactions

NMR spectroscopy provides a powerful means to study the structure and dynamics of netropsin-DNA complexes in solution, complementing the static images from X-ray crystallography. One of the key techniques used is the analysis of the nuclear Overhauser effect (NOE), which provides information about the proximity of protons. pnas.orgnih.gov

Intermolecular NOEs have been observed between the protons on the concave face of the netropsin molecule (including pyrrole (B145914) and amide protons) and the protons located in the minor groove of DNA, specifically the adenosine (B11128) H2 protons of A·T base pairs. pnas.orgnih.govnih.gov These NOE contacts provide direct evidence for the localization of netropsin in the minor groove. pnas.orgnih.gov For instance, in the complex with d(C-G-C-G-A-A-T-T-C-G-C-G), several points of contact were established between netropsin and the central d(A-A-T-T) segment. pnas.orgnih.gov

Chemical shift perturbation analysis is another valuable NMR tool. Upon binding to DNA, the chemical shifts of both the netropsin and DNA protons are altered. nih.gov For example, large downfield shifts have been observed for the resonances of carbon atoms in netropsin that are near the sites of hydrogen bond formation with the DNA minor groove. researchgate.net This deshielding effect is considered a useful indicator of hydrogen bond formation. researchgate.net Similarly, monitoring the chemical shifts of the imino protons of Watson-Crick base pairs in the DNA can reveal the binding site and the impact of the ligand on the DNA structure. nih.gov

In-cell NMR spectroscopy has even been used to monitor netropsin-DNA interactions within living human cells. acs.orgchemrxiv.org By electroporating pre-formed complexes of a DNA hairpin and netropsin into cells, researchers could observe signals from both the bound and unbound forms of the DNA, assessing the stability of the complex in a cellular environment. acs.org

These NMR studies have not only confirmed the minor groove binding mode of netropsin but have also provided detailed insights into the specific interactions and conformational changes that occur in solution. nih.gov

Spectroscopic Investigations

A variety of spectroscopic techniques have been employed to characterize the binding of netropsin to DNA, providing information on conformational changes, binding affinity, and the thermodynamics of the interaction.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular dichroism (CD) spectroscopy is highly sensitive to the chiral environment of molecules and is therefore an excellent tool for monitoring conformational changes in DNA upon ligand binding. The binding of netropsin to DNA induces characteristic changes in the CD spectrum. nih.gov

Studies have shown that the interaction of netropsin with DNA can lead to distinct CD spectral profiles. researchgate.net These profiles can sometimes be used to infer the conformation of the bound ligand, such as whether it is in a linear or hairpin conformation. researchgate.net The binding of netropsin to poly(dA-dT) results in perturbations to the DNA structure, which are reflected in the CD spectrum. scispace.com While the binding of netropsin does not cause large-scale distortions of the DNA bases, it can induce subtle conformational variations. nih.govresearchgate.net

Temperature-dependent CD studies can also provide information about the thermal stability of the complex. nih.gov For instance, in a study of a Zn2+/netropsin:DNA complex, the CD signal remained largely intact even at high temperatures, indicating significant stabilization of the DNA structure. nih.gov

UV-Vis Absorbance Spectroscopy for Binding Analysis

UV-Vis absorbance spectroscopy is a straightforward and widely used method to study the binding of small molecules to DNA. Netropsin has characteristic absorbance peaks in the UV region, typically around 236 nm and 296 nm. researchgate.net When netropsin binds to DNA, changes in its absorbance spectrum can be monitored to determine binding parameters.

This technique is often used in titration experiments where the concentration of DNA is varied while the concentration of netropsin is kept constant (or vice versa). By analyzing the changes in absorbance, one can determine the binding stoichiometry and the binding constant of the interaction. mdpi.com

Thermal Denaturation Studies (T_m shifts)

The binding of netropsin to DNA significantly increases the thermal stability of the double helix. This stabilization can be quantified by measuring the change in the melting temperature (T_m), the temperature at which half of the DNA is denatured into single strands. This shift in T_m (ΔT_m) is a direct consequence of the preferential binding of netropsin to the duplex form of DNA. rsc.org

Numerous studies have demonstrated a substantial increase in the T_m of DNA upon netropsin binding. For example, at saturating concentrations, netropsin can increase the T_m of poly d(AT) by as much as 46.5°C. oup.com Similarly, the T_m of poly(dA):poly(dT) was elevated from 50.5°C to 93.2°C, a difference of 42.7°C, upon addition of netropsin. rsc.org In another study, the T_m of an AT-rich DNA sequence from the NOS2 promoter increased by 13°C in the presence of an equimolar amount of netropsin. portlandpress.com

The magnitude of the ΔT_m can be used to rank the binding affinity of different ligands and to assess their sequence specificity. nih.gov Below saturation, the melting curves of DNA in the presence of netropsin can be biphasic, indicating the presence of both netropsin-bound and netropsin-free regions of the DNA that melt at different temperatures. oup.com

Table 2: Representative Thermal Denaturation (T_m) Data for Netropsin-DNA Complexes

DNA SequenceNetropsin ConcentrationΔT_m (°C)Observations
poly d(AT) Saturating+46.5Monophasic melting at saturation; biphasic below saturation. oup.com
poly dA:poly dT Saturating+42.7Dramatic increase in T_m; broad, multiphasic melting below saturation. rsc.org
NOS2 Oct site DNA Equimolar+13.0Supports direct complex formation and increased resistance to denaturation. portlandpress.com
Calf thymus DNA 10 µM+7.7 (unirradiated)Demonstrates structural stabilization. researchgate.net

This table provides examples of the significant thermal stabilization imparted by netropsin binding to DNA.

Advanced Biophysical Methodologies

The study of Netropsin hydrochloride's interaction with nucleic acids has been significantly advanced by a suite of powerful biophysical techniques. These methods provide detailed insights into the thermodynamics, kinetics, and structural consequences of its binding to DNA.

Electrophoretic Mobility Shift Assays (EMSAs) in DNA Interaction Studies

Electrophoretic Mobility Shift Assays (EMSAs) are a fundamental technique for studying the binding of ligands, like Netropsin, to DNA. This method relies on the principle that a DNA fragment bound to a molecule will migrate more slowly through a polyacrylamide gel than the unbound DNA, resulting in a "shift" in its electrophoretic mobility.

EMSAs have been instrumental in demonstrating that Netropsin can interfere with the binding of proteins to DNA. For instance, studies have shown that Netropsin disrupts the interaction between the High-Mobility Group A1 (HMGA1) protein and the promoter region of the NOS2 gene. portlandpress.com In these experiments, the addition of Netropsin led to a significant reduction in the formation of the HMGA1-DNA complex, as observed by the decreased intensity of the shifted band corresponding to the protein-DNA complex. portlandpress.comnih.gov This interference is specific, as Netropsin did not affect the binding of other transcription factors, like Sp1, to their respective DNA consensus sites. portlandpress.comnih.gov

Furthermore, EMSA has been used in competition assays to assess the ability of Netropsin to displace DNA-bound proteins. researchgate.net For example, the binding of the Mls protein to its target DNA sequences was significantly reduced in the presence of Netropsin. researchgate.net This competitive binding suggests that Netropsin and the protein vie for the same or overlapping binding sites in the DNA minor groove. researchgate.net The technique has also been employed to compare the binding of Netropsin with other minor groove binders and to assess the impact of DNA sequence on binding affinity. oup.com

While EMSA is a powerful qualitative and semi-quantitative tool, it is often used in conjunction with other techniques to obtain more precise quantitative data on binding affinities and kinetics. For instance, while EMSA can show that Netropsin binding to a hairpin DNA does not induce a transition to a duplex form, native mass spectrometry can provide more definitive evidence to support this observation. oup.com

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that provides detailed quantitative information about the kinetics and thermodynamics of molecular interactions. nih.gov It has been extensively used to characterize the binding of Netropsin to various DNA sequences. nih.govnih.gov

In a typical SPR experiment, a DNA oligonucleotide is immobilized on a sensor chip, and a solution containing Netropsin is flowed over the surface. The binding of Netropsin to the DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). nih.gov By monitoring the association of Netropsin during the injection and its dissociation during the subsequent buffer flow, one can determine the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). nih.gov

SPR studies have confirmed that Netropsin binds strongly to AT-rich sequences in the DNA minor groove. nih.govrsc.org For example, in studies of the HMGA2 transcription factor, which also binds to AT-rich regions, Netropsin was used as a competitor to develop an inhibition assay. nih.gov These experiments demonstrated that Netropsin could effectively displace the HMGA2 protein from its DNA binding sites, and the data could be used to determine the IC50 value for this inhibition. nih.gov The shape of the sensorgrams in these competition experiments can be complex, sometimes showing an "increase-decrease-plateau" pattern, which reflects the different binding and dissociation kinetics of the protein and the small molecule inhibitor. nih.gov

The reliability of SPR data depends on careful experimental design to minimize artifacts such as mass transport effects. nih.gov When optimized, both kinetic and steady-state SPR analyses provide reproducible binding constants. nih.gov Comparative SPR studies have also been performed to evaluate the binding affinities of Netropsin analogues and other minor groove binders, providing valuable data for the rational design of new DNA-binding molecules. esr.ie

Below is an interactive table summarizing representative kinetic and affinity data for Netropsin binding to DNA, as determined by SPR.

DNA SequenceAssociation Rate Constant (k_a) (M⁻¹s⁻¹)Dissociation Rate Constant (k_d_) (s⁻¹)Equilibrium Dissociation Constant (K_D_) (nM)Reference
ATATAT--- nih.gov
ATATA--- nih.gov
ATAT--- nih.gov
SELEX 1--20-30 nih.gov
SELEX 2--20-30 nih.gov

Note: Specific numerical values for k_a_ and k_d_ are often dependent on the specific experimental conditions (e.g., buffer composition, temperature) and the DNA sequence used. The table illustrates the type of data obtained from SPR experiments.

Native Mass Spectrometry for Binding Mechanisms

Native mass spectrometry (MS), particularly electrospray ionization (ESI-MS), has emerged as a powerful tool for investigating the stoichiometry and mechanism of non-covalent complexes, including those between Netropsin and DNA. nih.govacs.org By using gentle ionization conditions, it is possible to transfer these complexes into the gas phase intact, allowing for the determination of their molecular weights and, consequently, their binding stoichiometry. oup.com

One of the key applications of native MS in the study of Netropsin-DNA interactions has been to resolve controversies regarding its binding mechanism to hairpin DNA structures. nih.govacs.org It had been proposed that Netropsin binding could induce a transition from a hairpin to a duplex DNA structure. However, native MS studies, particularly those using nanoscale ion emitters which reduce salt adduction and improve data quality, have shown that Netropsin binds to both hairpin and duplex DNA simultaneously and sequentially without causing a hairpin-to-duplex transition. nih.govacs.org The abundances of hairpin and duplex DNA were found to be unaffected by the addition of Netropsin. nih.govacs.org

ESI-MS experiments have consistently shown the formation of a 1:1 complex between Netropsin and its AATT binding site within hairpin DNA. oup.com Even at higher molar ratios of Netropsin to DNA, only the 1:1 complex is observed, confirming the binding stoichiometry. oup.com The charge states of the observed ions in the mass spectra can also provide information about the nature of the complex; for example, the absence of odd-numbered charge states can confirm that the detected species are hairpin complexes rather than duplexes. oup.com

Furthermore, competitive ESI-MS assays have been developed as a high-throughput screening method to determine the relative binding affinities and sequence selectivity of multiple minor groove binders, including Netropsin, for various DNA sequences. mdpi.com In these experiments, a mixture of DNA sequences and ligands is analyzed, and the relative intensities of the different complex ions provide a measure of their relative binding strengths. mdpi.com

Optical Tweezers Force Spectroscopy for DNA Mechanical Properties

Optical tweezers are a single-molecule technique that allows for the precise manipulation and application of piconewton-scale forces to individual molecules, such as DNA. researchgate.netresearchgate.net This method has been used to investigate how the binding of Netropsin affects the mechanical properties of DNA, providing insights that are relevant to its in vivo function. illinois.edutandfonline.com

In a typical optical tweezers experiment, a single DNA molecule is tethered between two beads, one held in a fixed micropipette and the other in a highly focused laser beam (the optical trap). researchgate.net By moving the micropipette relative to the trap, the DNA molecule can be stretched, and the resulting force can be measured with high precision. illinois.edu The resulting force-extension curves can be analyzed using models like the worm-like chain (WLC) model to extract key mechanical parameters: the contour length (L_c_), which is the total length of the DNA, and the persistence length (L_p_), which is a measure of the DNA's bending stiffness. illinois.edutandfonline.com

Studies using optical tweezers have shown that Netropsin, as a minor groove binder, has distinct effects on the mechanical properties of DNA compared to intercalating agents. researchgate.netillinois.edu The binding of Netropsin was found to cause only small changes in the force-extension curves of DNA. illinois.edu Specifically, it does not significantly alter the contour length of the DNA but does induce an increase in its persistence length. illinois.edu This suggests that Netropsin binding makes the DNA stiffer and more resistant to bending.

These findings are consistent with the known mechanism of minor groove binding, which does not involve unwinding or lengthening the DNA helix in the way that intercalation does. The ability to distinguish between different binding modes based on changes in DNA elasticity highlights the diagnostic power of optical tweezers in studying drug-DNA interactions. researchgate.netillinois.edu Preliminary data from some optical tweezers studies have also suggested that the binding affinity of Netropsin is in the micromolar range and that melting of the DNA might facilitate its binding, although this latter point requires further investigation. bridgew.edu

ParameterNative DNANetropsin-bound DNAChange upon BindingReference
Contour Length (L_c)UnchangedNo significant change- illinois.edu
Persistence Length (L_p_)IncreasedIncrease relative to native DNAStiffening of DNA illinois.edu

DNA Footprinting Techniques

DNA footprinting is a high-resolution method used to identify the specific binding sites of a ligand on a DNA fragment. nih.govoup.com The technique is based on the principle that a bound ligand, such as Netropsin, protects the DNA from cleavage by a DNA-cleaving agent. syr.edu When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel where the cleavage pattern is absent or significantly reduced. tandfonline.com

Various cleaving agents can be used for footprinting, including enzymes like DNase I and micrococcal nuclease, as well as chemical probes like hydroxyl radicals or metalloporphyrin complexes. nih.govtandfonline.com DNase I footprinting has been extensively used to map the binding sites of Netropsin. nih.govoup.com These studies have consistently shown that Netropsin binds to AT-rich regions of the DNA minor groove, typically requiring a sequence of at least four contiguous A-T base pairs. nih.govoup.com Guanine (B1146940) and cytosine nucleotides are generally excluded from the preferred binding sites. nih.gov

Quantitative footprinting analysis, where the intensity of the cleavage bands is measured as a function of ligand concentration, allows for the determination of individual site binding constants. syr.edutandfonline.comnih.gov This approach has revealed that the binding affinity of Netropsin is not only dependent on the presence of an (A-T)₄ tract but is also influenced by the specific sequence within that tract. syr.edunih.gov For example, sites containing the dinucleotide sequence 5'-TA-3' have been found to have lower binding constants than other AT-rich sequences, suggesting that local DNA structure can influence binding affinity. syr.edunih.gov

In addition to identifying protected regions, footprinting experiments can also reveal regions of enhanced cleavage flanking the binding site. nih.gov This phenomenon is thought to result from ligand-induced conformational changes in the DNA that make it a better substrate for the cleaving agent. tandfonline.com Comparative footprinting studies, using different cleaving agents or comparing Netropsin to its analogues, have provided further insights into the sequence selectivity and molecular recognition of DNA by minor groove binders. nih.govoup.com

Computational Approaches to Netropsin Nucleic Acid Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic and detailed view of the Netropsin-DNA complex, revealing crucial information about its structure, stability, and the conformational changes induced upon binding. benthamopen.comacs.org

Prediction of Complex Structures and Energetics

Molecular dynamics simulations have been instrumental in predicting the structure and energetics of Netropsin-DNA complexes. acs.orgethz.ch These simulations can model the binding of Netropsin (B1678217) to various DNA sequences, including those with mixed AT/GC content, and calculate the relative binding free energies. acs.orgethz.ch Studies have shown that the binding affinity of Netropsin is highly dependent on the DNA sequence. acs.orgethz.ch For instance, the introduction of a GC base pair in the middle of the binding site is generally unfavorable for Netropsin binding. acs.orgethz.ch

The energetics of binding are complex, with contributions from hydrogen bonds, van der Waals interactions, and solvation effects. acs.orgethz.chnih.gov It has been observed that van der Waals and electrostatic interactions are often more significant than specific hydrogen bonds in stabilizing the ligand-duplex complex. nih.govbibliotekanauki.pl Thermodynamic integration methods have been employed to calculate the relative free energy of binding, providing results that align with experimental data. nih.govresearchgate.net These calculations highlight the importance of considering both enthalpic and entropic contributions to the binding affinity. acs.orgethz.chnih.govresearchgate.net For example, the entropic penalty for binding can vary significantly depending on the DNA sequence. acs.orgethz.ch

All-atom molecular dynamics simulations have been used to determine the standard binding free energy of Netropsin with DNA, yielding results in good agreement with experimental values. nih.govnih.govmdpi.com These calculations often involve potentials of mean force and a series of geometrical restraints to overcome the sampling limitations of classical MD simulations. nih.govmdpi.com

Table 1: Calculated Relative Free Energies of Netropsin Binding to Different DNA Sequences This table is interactive. Click on the headers to sort the data.

DNA Sequence Relative Binding Free Energy (kJ/mol) Key Observation
5′-AAAAG-3′ -169.8 ± 3.1 Favorable binding
5′-AAGAA-3′ -156.2 ± 3.4 Less favorable binding
5′-AAAGA-3′ -171.8 ± 3.5 (unbound) Reference for unbound DNA
5′-AAGAG-3′ High TΔΔS/ΔΔH ratio (1.7) Significant entropic contribution

Data sourced from molecular dynamics simulations and free energy calculations. acs.orgethz.ch

Analysis of Induced Conformational Changes in DNA

The binding of Netropsin to the minor groove induces specific conformational changes in the DNA structure. nih.govnih.gov Molecular dynamics simulations have shown that Netropsin binding stabilizes the DNA duplex, as indicated by a decrease in the root-mean-square deviation (rmsd) of the DNA structure upon complex formation. ethz.ch The DNA backbone exhibits greater flexibility compared to the bases. ethz.ch

One of the key conformational changes is the straightening of curved DNA A-tracts. mdpi.com Experimental and computational studies suggest that Netropsin binding can eliminate the natural curvature of these sequences by fitting into the narrow minor groove. mdpi.com Furthermore, molecular modeling has revealed that Netropsin binding can induce a rotational change in the phasing of DNA on a nucleosome core particle. nih.govnih.gov This rotation is thought to optimize the non-bonded contacts between the Netropsin molecules and the DNA backbone. nih.govnih.gov The binding of multiple Netropsin molecules can lead to a new energetically favored structure where the binding sites face the histone surface. nih.govnih.gov

Quantum Mechanical Calculations on Interaction Energies

Quantum mechanical (QM) calculations provide a deeper understanding of the electronic interactions that are fundamental to the binding of Netropsin to DNA. Ab initio quantum mechanical studies have been employed to investigate the hydrogen-bonding strength in Netropsin-DNA complexes. acs.org These calculations have modeled the interactions between key functional groups, such as the amide moieties of Netropsin and the thymine (B56734) bases of DNA. acs.org

These studies have revealed that interactions involving charged groups are significantly stronger than those between non-charged groups in a vacuum. acs.org However, the solvent environment plays a crucial role in modulating these interaction energies. acs.org While hydrogen bonds between non-charged groups are considered hydrophobic interactions, the strong polarization effect induced by a charged group can counteract the unfavorable effects of the solvent. acs.org This suggests that interactions involving the charged termini of Netropsin are critical for the drug-DNA recognition and binding mechanism. acs.org

Structure-Based Design Principles for Minor Groove Binders

The detailed structural and energetic insights gained from computational studies of Netropsin have laid the foundation for structure-based design principles for new minor groove binders. annualreviews.org A key principle is the concept of shape complementarity between the ligand and the DNA minor groove. nih.govbibliotekanauki.plannualreviews.orgoup.com Ligands that are isohelical with the DNA minor groove, meaning they match its curvature, tend to have better binding affinity. nih.govbibliotekanauki.pl

The design of "lexitropsins," or information-reading oligopeptides, has been a major focus. annualreviews.orgmdpi.com These are analogues of Netropsin and Distamycin where pyrrole (B145914) rings are substituted with other heterocyclic groups, such as N-methylimidazole, to introduce hydrogen-bond acceptors that can recognize G-C base pairs. annualreviews.orgmdpi.com The goal is to create molecules with altered sequence specificity. annualreviews.orgmdpi.com

Computational approaches like molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis are vital in this design process. iipseries.orgtandfonline.com They allow for the prediction of binding modes and affinities of novel compounds, guiding the synthesis of molecules with improved specificity and binding strength. iipseries.org The understanding of the role of van der Waals forces, electrostatic interactions, and hydrogen bonding, as elucidated by computational studies, is crucial for the rational design of the next generation of minor groove binding agents. ethz.chnih.govbibliotekanauki.pl

Synthetic Chemistry and Analogue Development: Modulating Specificity and Functionality

Design and Synthesis of Netropsin (B1678217) Analogues (Lexitropsins)

Lexitropsins are synthetic DNA minor groove-binding agents inspired by the structure of natural products like netropsin and distamycin. The primary aim in designing these analogues is to overcome the strong preference of netropsin for AT-rich sequences and to develop molecules that can recognize and bind to GC base pairs or mixed sequences with high affinity and specificity.

A key strategy in altering the sequence recognition of netropsin analogues involves the modification or replacement of its N-methylpyrrole units. psu.edu The rationale behind this approach stems from the understanding that the pyrrole (B145914) rings fit snugly into the minor groove at AT-rich regions, but the presence of a guanine's C2-amino group creates a steric clash, preventing binding to GC pairs. esr.ie

A significant breakthrough in this area was the substitution of pyrrole rings with imidazole (B134444) moieties. nih.govpnas.org The nitrogen atom within the imidazole ring can act as a hydrogen bond acceptor, accommodating the exocyclic amino group of guanine (B1146940). pnas.org This strategic replacement allows for the recognition of GC base pairs. nih.govmdpi.com Synthetic strategies have been developed to systematically replace one or more pyrrole units with imidazole, leading to lexitropsins with altered and, in some cases, enhanced GC sequence-dependent DNA binding. nih.govacs.org For instance, a di-imidazole lexitropsin (B1675198) was found to preferentially bind to the sequence 5'-CCGT-3'. nih.gov

Beyond imidazole, other heterocyclic rings such as thiazole, triazole, pyrazole (B372694), and oxazole (B20620) have also been incorporated in place of N-methylpyrrole rings to create drugs capable of binding to sequences containing one or two G·C pairs embedded within an AT sequence. psu.eduoup.com These modifications have paved the way for a class of synthetic "lexitropsins" capable of reading a broader range of DNA sequences. nih.gov

Table 1: Heterocyclic Modifications in Lexitropsin Analogues and their Target Specificity

Heterocycle SubstitutionTarget DNA Sequence SpecificityRationale for Altered Specificity
Imidazole GC-containing sequences mdpi.comnih.govThe imidazole nitrogen acts as a hydrogen bond acceptor for the guanine-NH2 group. pnas.org
Thiazole AT-rich regions (similar to netropsin) oup.comExplores alternative heterocyclic structures for minor groove binding. oup.com
Pyrazole AT-rich sequences, with some tolerance for GC pairs nih.goviupac.orgUsed in the development of hybrid molecules with other DNA-active agents. iupac.org
Pyridine (B92270) Can interact with GC base pairs psu.edunih.govThe nitrogen atom in the pyridine ring can influence DNA interactions. psu.edu

To enhance DNA binding affinity and specificity, researchers have designed and synthesized "bis-netropsin" and "hairpin-lexitropsin" architectures. These involve covalently linking two netropsin or lexitropsin units together. bibliotekanauki.pl

Bis-netropsins can be linked in a "tail-to-tail" or "head-to-tail" fashion using flexible linkers of varying lengths. caltech.edu The length and nature of the linker have been shown to significantly affect DNA binding efficiency. caltech.edu For instance, bis-netropsins linked by a pentaether tether exhibited enhanced DNA binding in the presence of specific metal cations like strontium or barium. caltech.edu These dimeric structures can bind to longer DNA sequences and exhibit different binding orientation preferences depending on the symmetry of the linker. caltech.edu

Hairpin-lexitropsins are designed to fold back on themselves, allowing the two lexitropsin arms to bind to opposite strands of the DNA minor groove in a side-by-side antiparallel manner. bibliotekanauki.pltandfonline.com This hairpin motif can lead to high affinity and sequence-specific recognition of DNA. tandfonline.com The binding of these hairpin polyamides can discriminate between different DNA sequences. tandfonline.com For example, a cis-diammine Pt(II)-bridged bis-netropsin was shown to bind to a specific DNA oligomer in a parallel-stranded hairpin form. tandfonline.com

Table 2: Architectures of Linked Lexitropsin Analogues

ArchitectureDescriptionLinker ExamplesEnhanced Properties
Bis-Netropsin (Head-to-Tail) Two netropsin units linked from the head of one to the tail of the other. caltech.eduGlycine, β-alanine, γ-aminobutanoic acid caltech.eduIncreased binding site size and affinity. caltech.edu
Bis-Netropsin (Tail-to-Tail) Two netropsin units linked at their non-polar ends. caltech.eduOxalic, malonic, succinic, or fumaric acid caltech.eduCan span longer DNA sequences. caltech.edu
Hairpin-Lexitropsin Two lexitropsin units linked to form a hairpin structure that binds in the minor groove. tandfonline.comcis-diammine Pt(II), oligomethylene chains tandfonline.comHigh affinity and sequence-specific recognition. tandfonline.com
Cross-Linked Homodimeric Bis-Lexitropsins Two peptide chains connected through the nitrogens of central pyrrole rings. tandfonline.comPolymethylene chains (e.g., octyl, nonyl, decyl) tandfonline.comStronger binding and higher specificity compared to the monomer. tandfonline.com

Another avenue of analogue development involves the replacement of the heterocyclic pyrrole rings with carbocyclic six-membered aromatic rings, such as benzene (B151609). nih.govbenthamdirect.com These carbocyclic analogues of netropsin are also a type of lexitropsin. psu.edu The synthesis of these compounds often utilizes a nitro group or azobenzene (B91143) as a precursor for the aromatic amino group. psu.eduresearchgate.net

Compared to their pyrrole-containing counterparts, carbocyclic analogues have shown reduced affinity for A·T pairs but an increased affinity for G·C pairs. psu.edu They have also been reported to exhibit lower toxicity and increased antibacterial, antiviral, and antitumour activity. bibliotekanauki.pl The benzene rings are readily available, can be easily modified, and are stable under most experimental conditions. psu.edu Some of these carbocyclic analogues have been shown to inhibit topoisomerases I and II. bibliotekanauki.plnih.gov Molecular modeling studies suggest that these compounds can be isohelical with the DNA minor groove. mdpi.com

Hybrid Ligands and Conjugates

To expand the functionality of netropsin and its analogues, they have been used as DNA-targeting moieties in the creation of hybrid ligands and conjugates. This approach involves linking the lexitropsin to other molecules with specific biological activities.

Netropsin and lexitropsin analogues have been conjugated with other DNA-binding motifs to create "combilexins," molecules with dual modes of DNA interaction. nih.gov For example, a netropsin-like oligopyrrole has been linked to the DNA intercalator amsacrine (B1665488). acs.org This hybrid molecule was found to thread through the DNA double helix, with the amsacrine portion intercalating between base pairs and the netropsin moiety residing in the minor groove. acs.org Similarly, netropsin analogues have been conjugated to anthrapyrazoles, another class of DNA intercalators. nih.gov These hybrid molecules can exhibit increased DNA binding affinity and selectivity due to their dual binding modes. nih.gov

Netropsin analogues have been functionalized by incorporating various chemical groups to impart new properties. For instance, alkylating agents such as a-bromo acrylic moieties have been tethered to lexitropsins, creating molecules with the potential to covalently modify DNA. nih.govresearchgate.net The iron-chelating functionality EDTA has been appended to bis-netropsin analogues, enabling them to cleave DNA in a sequence-specific manner through a process called DNA affinity cleaving. caltech.edu The incorporation of chlorambucil, another alkylating agent, into carbocyclic netropsin analogues has also been explored. mdpi.comresearchgate.net Additionally, bisindolylmaleimides, which are known to inhibit topoisomerase I, have been linked to oligopeptide lexitropsins. acs.org

Structure-Activity Relationship (SAR) Studies for DNA Binding and Molecular Function

The specific and high-affinity binding of netropsin to the minor groove of DNA, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T), has made it a foundational model for understanding DNA-ligand interactions. Structure-activity relationship (SAR) studies have been pivotal in dissecting the molecular forces governing this interaction and in guiding the development of synthetic analogues with altered sequence specificity and functionality. These studies typically involve systematic modifications of the three key structural components of netropsin: the N-methylpyrrole rings, the flexible amide linkers, and the terminal cationic groups.

The binding of netropsin to the A-T rich regions of the DNA minor groove is a thermodynamically favorable event, driven primarily by a large negative enthalpy change. pnas.org This interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. srcest.org.ly X-ray crystallography and NMR studies have revealed that netropsin fits snugly into the narrow minor groove, displacing a spine of hydration. pnas.orgnih.gov Its amide (NH) groups form crucial hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine on opposite DNA strands. pnas.orgrcsb.orgnih.gov The molecule's inherent curvature is complementary to that of the B-DNA minor groove. pnas.orgnih.gov The specificity for A-T base pairs arises not from the hydrogen bonding, which provides the reading frame, but from steric hindrance; the exocyclic amino group of guanine at the C2 position would clash with the CH groups of the pyrrole rings, preventing stable binding to G-C pairs. pnas.orgnih.govrcsb.org

Modifications of the Pyrrole Rings

The N-methylpyrrole units are central to netropsin's DNA recognition. SAR studies have extensively explored the replacement of these rings with other heterocyclic or carbocyclic systems to modulate binding affinity and sequence specificity. The goal of many of these modifications is to create "lexitropsins," ligands capable of reading different DNA sequences. nih.gov

Replacing one or more pyrrole rings with imidazole was an early and significant strategy aimed at switching recognition from A-T to G-C base pairs. pnas.orgnih.govrsc.org The rationale is that the imidazole ring's nitrogen atom can act as a hydrogen bond acceptor for the exocyclic amino group of guanine, overcoming the steric repulsion that prevents the parent netropsin from binding G-C sequences. nih.govrsc.org While this substitution did lead to an increased preference for G-C pairs, it did not always eliminate the affinity for A-T stretches. rsc.org Besides imidazole, other heterocycles like thiazole, oxazole, and pyrazole have been substituted for the N-methylpyrrole rings to create analogues capable of binding sequences containing G-C pairs within an A-T tract. srcest.org.lypsu.edubibliotekanauki.pl

Another major modification involves replacing the heterocyclic pyrrole rings with carbocyclic aromatic rings, such as benzene. psu.eduscispace.com These carbocyclic analogues, also termed lexitropsins, generally exhibit a reduced affinity for A-T sequences compared to netropsin but may have altered, sometimes increased, affinity for G-C pairs. psu.eduscispace.combibliotekanauki.pl Molecular modeling and experimental data suggest that the superior DNA binding of some carbocyclic analogues results from their effective penetration into the minor groove and a smaller perturbation of the molecular structure upon forming the complex. bibliotekanauki.pl

Table 1: Effect of Heterocyclic and Carbocyclic Ring Substitution on DNA Binding Specificity
Analogue TypeModificationEffect on DNA BindingReference
LexitropsinPyrrole → ImidazolePermits recognition of G-C base pairs by forming a hydrogen bond with the guanine N2 amino group. Creates potential for mixed-sequence recognition. pnas.orgnih.govrsc.org
LexitropsinPyrrole → Thiazole, Oxazole, PyrazoleEnables binding to sequences with G-C pairs embedded within A-T rich regions. srcest.org.lypsu.edu
Carbocyclic AnaloguePyrrole → BenzeneReduces affinity for A-T pairs compared to netropsin, but can increase affinity for G-C pairs. psu.eduscispace.combibliotekanauki.pl

Modifications of the Terminal Cationic Groups

Research on analogues has explored the impact of modifying these terminal groups. For instance, in a series of hairpin polyamides inspired by netropsin, replacing the N-terminal hydrogen with a guanidinium (B1211019) group led to a threefold improvement in antiviral activity (IC90), whereas replacement with a tetramethylguanidinium (TMG) group caused a tenfold decrease, demonstrating that subtle changes to the cationic ends can significantly modulate biological function. scispace.com

Modifications of the Amide Backbone

The polyamide backbone of netropsin provides the correct spacing and conformational flexibility for the molecule to align with the curvature of the DNA minor groove. The amide protons are essential as they act as hydrogen bond donors to the base pairs on the floor of the groove. pnas.orgresearchgate.net Modifications to these amide linkages, such as replacing them with olefinic double bonds or azo groups, have been investigated to alter the ligand's rigidity and binding properties. srcest.org.ly Replacing the amide backbone with a sulfonamide group has also been explored as a strategy to potentially enhance binding affinity due to the increased polarizability and acidic character of the sulfonamide protons compared to the amide protons. acs.org

Development of Extended and Dimeric Analogues

To enhance DNA binding affinity and potentially target longer DNA sequences, researchers have synthesized extended and dimeric versions of netropsin. Increasing the number of N-methylpyrrole units from two to three (as in distamycin) or more generally leads to a significant increase in binding affinity and specificity for longer A-T tracts. srcest.org.ly

Another strategy involves creating "bis-netropsin" analogues, where two netropsin-like units are tethered together. These dimeric compounds often bind to DNA much more strongly than the corresponding monomeric ligands. scispace.com However, this increase in affinity can sometimes come at the cost of reduced sequence selectivity. scispace.com The design of the linker connecting the two units is crucial for determining the final binding properties of the dimeric ligand.

Table 2: Summary of Structure-Activity Relationships in Netropsin Analogues
Structural MoietyModification TypeKey Research FindingReference
Pyrrole RingsReplacement with ImidazoleSwitches specificity from A-T to G-C recognition. nih.govrsc.org
Pyrrole RingsReplacement with BenzeneDecreases A-T affinity but can enhance G-C interaction. psu.eduscispace.com
Terminal GroupsRemoval of Cationic EndsSignificantly reduces overall binding affinity. pnas.org
Terminal GroupsSubstitution of GuanidiniumCan modulate biological activity significantly. scispace.com
Amide LinkagesReplacement with other groups (e.g., sulfonamide)Alters ligand rigidity and potential for H-bonding, aiming to improve affinity. srcest.org.lyacs.org
Overall StructureDimerization (Bis-analogues)Increases binding affinity, but may decrease sequence selectivity. scispace.com

Mechanistic Studies of Netropsin S Influence on Dna Dependent Processes in Vitro/cellular Models

Interference with DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a critical role in processes such as replication, transcription, and chromosome segregation. ingentaconnect.comif-pan.krakow.pl Netropsin (B1678217) has been shown to inhibit the catalytic activity of both type I and type II topoisomerases. tandfonline.commedchemexpress.com

Netropsin demonstrates inhibitory effects on DNA topoisomerase I. tandfonline.com Studies have shown that netropsin can inhibit the relaxation of supercoiled DNA, a reaction catalyzed by topoisomerase I. if-pan.krakow.pl Interestingly, bifunctional derivatives of netropsin, known as bis-netropsins, have been found to be more efficient inhibitors of topoisomerase I binding to DNA compared to the parent compound. nih.gov Unlike netropsin, these derivatives can induce specific DNA strand cleavage in the presence of the enzyme. nih.gov The inhibitory mechanism is thought to involve the stabilization of the cleavable complex formed between topoisomerase I and DNA. if-pan.krakow.pl

Netropsin also interferes with the function of DNA topoisomerase II. tandfonline.com It has been reported to inhibit the catalytic activity of isolated topoisomerase II and to interfere with the stabilization of the cleavable complexes formed by the enzyme in cell nuclei. medchemexpress.com The inhibition of topoisomerase II by netropsin is generally less potent compared to its effect on topoisomerase I. if-pan.krakow.pl For instance, in one study, the concentration of netropsin required for 50% inhibition (IC50) of topoisomerase II was significantly higher than that for topoisomerase I. tandfonline.com

Table 1: Inhibitory Activity of Netropsin on DNA Topoisomerases

Enzyme Observed Effect IC50 Value (µM) Reference
Topoisomerase I Inhibition of DNA relaxation More sensitive than Topo II if-pan.krakow.pl
Topoisomerase II Inhibition of catalytic activity 30-100 tandfonline.com

Modulation of Chromatin Structure and Dynamics

Chromatin, the complex of DNA and proteins in eukaryotic cells, is a dynamic structure that can be modulated by small molecules like netropsin. Netropsin's binding to the minor groove of DNA can alter chromatin organization at multiple levels.

The positioning of nucleosomes along the DNA is a critical factor in gene regulation. Studies have shown that netropsin can influence the rotational setting of DNA on the nucleosome core particle. nih.govnih.gov By binding to AT-rich sequences, netropsin can induce a change in the phasing of DNA on the core particle, causing the DNA to rotate. nih.govnih.gov This rotation can alter the accessibility of DNA to various proteins and enzymes, thereby affecting DNA-dependent processes. Molecular modeling studies have suggested that the binding of netropsin can lead to a new energetically favored structure where the netropsin binding sites face towards the histone surface. nih.govnih.gov

High Mobility Group A (HMGA) proteins are architectural transcription factors that bind to the minor groove of AT-rich DNA sequences and play a role in chromatin remodeling and gene regulation. nih.govportlandpress.com Netropsin is a known competitor for the binding sites of HMGA proteins on DNA. portlandpress.commdpi.com By binding to these sites, netropsin can effectively disrupt the interaction between HMGA proteins and DNA. nih.govoup.comfiu.edu This interference has been demonstrated in various experimental systems. For example, electrophoretic mobility-shift assays (EMSAs) have shown that netropsin interferes with the binding of HMGA1 to the promoter of the NOS2 gene. nih.govportlandpress.com This disruption of HMGA-DNA interactions can have significant downstream effects on gene expression and cellular processes. oup.comfiu.edu

Table 2: Effect of Netropsin on HMGA-DNA Interactions

Protein Target DNA Method Outcome Reference
HMGA1 NOS2 promoter EMSA, NMR Disruption of binding nih.govportlandpress.com
HMGA2 AT-rich sequence PDI-ELISA Inhibition of binding oup.comfiu.edu

Heterochromatin is a tightly packed form of chromatin that is generally associated with transcriptionally silent regions of the genome. Netropsin has been shown to affect the condensation of heterochromatin. researchgate.netnih.gov Studies using fluorescent dyes have revealed that netropsin can enhance the contrast of specific heterochromatic regions when used in conjunction with stains like Hoechst 33258 or DAPI. nih.gov Furthermore, in Drosophila cells, netropsin treatment has been observed to inhibit the premitotic condensation of heterochromatin segments. researchgate.net This effect on heterochromatin condensation suggests that netropsin can influence the large-scale organization of chromosomes.

Regulation of Gene Expression at the Transcriptional Level

Netropsin hydrochloride, by binding to the minor groove of DNA, can significantly influence gene expression at the transcriptional level. Its preferential binding to AT-rich sequences, which are prevalent in promoter and enhancer regions of many genes, allows it to interfere with the complex machinery that regulates transcription.

Interference with Specific Promoter Activity (e.g., NOS2 promoter)

Netropsin has been shown to directly interfere with the activity of specific gene promoters, a key example being the promoter for inducible nitric oxide synthase (NOS2). portlandpress.comnih.gov The expression of NOS2 is a critical factor in the pathophysiology of conditions like endotoxemia. portlandpress.comnih.gov The architectural transcription factor High-Mobility Group A1 (HMGA1) plays a crucial role in inducing NOS2 expression by binding to a specific AT-rich octamer sequence within the core of the NOS2 promoter. portlandpress.comnih.govnih.gov

Studies have demonstrated that netropsin can attenuate the activity of the NOS2 promoter. portlandpress.comnih.gov This effect is critically dependent on the AT-rich HMGA1-binding site within the promoter. portlandpress.comnih.gov By binding to this site, netropsin effectively competes with HMGA1, disrupting its ability to bind to the DNA and facilitate transcription. portlandpress.comnih.gov This interference has been confirmed through various experimental techniques, including electrophoretic mobility-shift assays (EMSAs) and NMR spectroscopy, which have provided direct evidence of netropsin disrupting the interaction between HMGA1 and the NOS2 promoter. portlandpress.comnih.gov Furthermore, thermal denaturation studies have shown that netropsin forms a stable complex with the NOS2 octamer DNA, making it more resistant to heat-induced separation, which underscores the direct and specific nature of its interaction at this promoter site. portlandpress.comnih.gov

The ability of netropsin to disrupt HMGA1 binding is not a general, non-specific effect on transcription factor binding. For instance, the binding of the transcription factor Sp1 to its consensus sequence is not affected by the presence of netropsin, highlighting the specificity of netropsin's interference. portlandpress.com

Table 1: Effect of Netropsin on Promoter Activity and Transcription Factor Binding
TargetMechanism of ActionExperimental EvidenceReference
NOS2 PromoterAttenuates promoter activity by interfering with HMGA1 binding to the AT-rich octamer sequence.Macrophage transient transfection studies, Electrophoretic Mobility-Shift Assays (EMSAs), NMR spectroscopy, Thermal denaturation studies. portlandpress.comnih.govnih.gov
HMGA1 Transcription FactorCompetes with HMGA1 for binding to the NOS2 promoter, disrupting the formation of the transcriptional complex.EMSAs and solution NMR spectroscopy. portlandpress.comnih.gov
Sp1 Transcription FactorNo significant interference with Sp1 binding to its consensus DNA sequence.EMSAs. portlandpress.com

Modulation of Transcription Factor Binding (e.g., hnRNP U)

Netropsin can also modulate the binding of other transcription-related proteins, such as heterogeneous nuclear ribonucleoprotein U (hnRNP U), also known as Scaffold Attachment Factor A (SAF-A). nih.govnih.gov HnRNP U is a multifunctional nuclear protein that binds to both DNA and RNA and is involved in organizing chromatin structure and regulating gene expression. nih.govresearchgate.net

Specifically, the arginine-glycine rich (RG) domain of hnRNP U has been identified as being crucial for its selective binding to AT-rich DNA sequences known as scaffold/matrix-associated regions (S/MARs). nih.govnih.gov Research has shown that netropsin can inhibit the binding of the hnRNP U's RG domain to these S/MAR sequences. nih.govnih.gov This inhibition suggests that the RG domain interacts with the minor groove of the AT-rich S/MAR DNA, the same site targeted by netropsin. nih.gov

Interestingly, the binding of hnRNP U to S/MARs is also modulated by RNA. nih.gov An excess of RNA can reduce the RG domain-dependent binding of hnRNP U to DNA. nih.gov This interplay between netropsin, hnRNP U, and RNA highlights a complex regulatory mechanism for chromatin structure and gene expression, where netropsin can act as a tool to probe and potentially disrupt these interactions. nih.govresearchgate.net

Effects on DNA Conformation and Supercoiling

Alterations in DNA Curvature and A-tracts

A-tracts, which are sequences of consecutive adenine (B156593) bases, are known to induce curvature in the DNA helix. nih.govmdpi.com This intrinsic bending of DNA is believed to play a role in various biological functions, including the regulation of gene expression. Netropsin, with its high affinity for AT-rich sequences, preferentially binds to the minor groove within these A-tracts. nih.govmdpi.com

Studies utilizing electrophoresis have systematically investigated the effect of netropsin on the curvature of DNA containing A-tracts. nih.govmdpi.com These experiments have shown that the binding of netropsin can eliminate the mobility differences observed between DNA fragments with different arrangements of A-tracts. nih.govmdpi.com This finding provides strong evidence that netropsin binding effectively straightens the curved structure of A-tracts in a manner that is dependent on the concentration of the compound. nih.govmdpi.com This ability to artificially re-sculpt the shape of DNA demonstrates a fundamental mechanism by which netropsin can influence DNA-dependent processes. nih.gov The conformation of the DNA itself, including the sequences flanking the A-tract, can also influence the nature of the complex formed with netropsin. acs.orgnih.gov

Impact on DNA Supercoiling and Topology

Unlike intercalating agents that unwind the DNA helix, netropsin, as a minor groove binder, increases the winding of the DNA helix. uea.ac.ukinspiralis.com This leads to an increase in the twist of the DNA, which in a topologically constrained molecule like a plasmid, results in a corresponding change in writhe, or the number of superhelical turns. tandfonline.com Specifically, the binding of netropsin to relaxed or negatively supercoiled DNA can induce positive supercoiling. tandfonline.comoup.comacs.org

Experimental studies using techniques like sedimentation velocity have shown that complexes of supercoiled plasmid DNA with netropsin exhibit an increased critical ethidium (B1194527) bromide to nucleotide binding ratio, which is indicative of changes in the DNA's superhelical structure. tandfonline.com The binding of netropsin leads to an increase in the twist number, surface twist, and the absolute values of the linking number difference and superhelix density. tandfonline.com

Mechanisms of DNA Protection (e.g., Radioprotection in Aqueous Solutions)

Netropsin has demonstrated a capacity to protect DNA from damage, particularly from ionizing radiation in aqueous solutions. researchgate.netnih.gov This radioprotective effect is attributed to its high binding affinity for DNA and its ability to stabilize the DNA structure. researchgate.netnih.govmdpi.com

When aqueous solutions are exposed to ionizing radiation, highly reactive hydroxyl radicals (•OH) are generated, which are a primary cause of DNA damage. researchgate.net Studies using plasmid DNA have shown that netropsin can protect the DNA from radiation-induced single-strand breaks. researchgate.net The mechanism of this protection appears to be linked to the stabilization of the DNA duplex. nih.govmdpi.com Thermal melting studies have shown that the netropsin-DNA complex is more resistant to heat denaturation, indicating a more stable structure. portlandpress.com

Furthermore, restriction enzyme digestion assays have revealed that the binding of netropsin to DNA can protect specific sites from being cleaved by the enzyme, even after irradiation. researchgate.netnih.gov This suggests that the hydroxyl radicals generated by radiation are less able to damage the DNA at the sites where netropsin is bound. researchgate.netglpbio.com This site-specific protection is a key feature of netropsin's radioprotective ability. nih.gov

Table 2: Summary of Netropsin's Effects on DNA Conformation, Topology, and Protection
ParameterEffect of NetropsinUnderlying MechanismExperimental EvidenceReference
DNA Curvature (A-tracts)Straightens the curved structure of A-tracts.Binds to the minor groove of AT-rich A-tracts, altering the DNA conformation.Electrophoresis mobility shift assays. nih.govmdpi.com
DNA SupercoilingIncreases the winding of the DNA helix, leading to positive supercoiling.Increases the twist of the DNA, which alters the writhe in a topologically constrained molecule.Sedimentation velocity, analysis of plasmid topoisomers. tandfonline.comoup.com
DNA RadioprotectionProtects DNA from damage by ionizing radiation.High-affinity binding to the DNA minor groove stabilizes the duplex and provides site-specific protection from hydroxyl radicals.Plasmid DNA single-strand break assays, restriction enzyme digestion assays, thermal melting studies. researchgate.netnih.govnih.gov

Biosynthesis and Genetic Regulation in Microbial Systems

Identification of Biosynthetic Gene Clustersnih.gov

The genetic blueprint for netropsin (B1678217) biosynthesis is encoded within a specific gene cluster. The first such cluster to be identified and characterized was for congocidine (B231845) (netropsin) in Streptomyces ambofaciens ATCC23877. researchgate.netresearchgate.net

Streptomyces ambofaciens: In S. ambofaciens, the congocidine biosynthetic gene cluster (referred to as the cgc cluster) is a 29 kb region containing 22 genes. asm.org The involvement of this cluster in netropsin production was confirmed through heterologous expression and the targeted deletion of several genes within the cluster. acs.org Within the cgc cluster, specific genes have been assigned functions related to regulation, resistance, and the assembly of the molecule. acs.org For instance, the cgc20 and cgc21 genes encode the subunits of an ABC transporter that provides resistance to the antibiotic by exporting it. researchgate.netacs.org The remaining 19 cgc genes are believed to be involved in synthesizing the precursors and assembling the final netropsin molecule. acs.org

Streptomyces netropsis: Further research into pyrrolamide biosynthesis led to the investigation of Streptomyces netropsis DSM40846, a known producer of distamycin and netropsin. researchgate.netkaist.ac.kr Genome analysis of this strain revealed not one, but two distinct pyrrolamide-like biosynthetic gene clusters. researchgate.netkaist.ac.kr A larger 28 kb cluster (Cluster 1) and a smaller 7 kb cluster (Cluster 2) were identified. researchgate.net Functional analysis through gene knockout experiments demonstrated that these two clusters are reciprocally dependent on each other for the production of three pyrrolamide compounds: netropsin (congocidine), distamycin, and a hybrid molecule named disgocidine. researchgate.netkaist.ac.kr This discovery in S. netropsis highlighted a case of "natural combinatorial biosynthesis," where two related biosynthetic pathways cooperate to generate a variety of related molecules. kaist.ac.kr

A key precursor for the assembly of netropsin is guanidinoacetate. nih.gov The cgc7 and cgc18 genes in the S. ambofaciens cluster are involved in its synthesis. nih.gov

Gene ClusterOrganismSizeKey Genes/FeaturesProduct(s)
cgcStreptomyces ambofaciens29 kb22 genes, including cgc1 (regulator), cgc20/cgc21 (ABC transporter for resistance), cgc7/cgc18 (precursor synthesis)Netropsin (Congocidine)
dst (Cluster 1 & 2)Streptomyces netropsis28 kb & 7 kbTwo interdependent clusters.Netropsin, Distamycin, Disgocidine

Transcriptional Regulation of Netropsin Productionnih.gov

The production of specialized metabolites like netropsin in Streptomyces is a tightly controlled process, often linked to the bacterial growth phase. asm.org This regulation occurs at multiple levels, with transcriptional control being a primary mechanism. researchgate.net The regulation of the cgc gene cluster in S. ambofaciens has been studied in detail, revealing a specific and elegant control system. asm.org

The key to this regulation is a gene within the cluster itself, cgc1. asm.orgresearchgate.net Cgc1 is an atypical orphan response regulator belonging to the NarL family. researchgate.net Unlike typical two-component system response regulators, Cgc1 does not have a corresponding sensor kinase and lacks a conserved phosphorylation pocket. researchgate.net Research has demonstrated that Cgc1 functions as a pathway-specific activator, controlling the transcription of all the cgc genes. asm.orgresearchgate.net This activation occurs during the stationary phase of growth, which is when secondary metabolite production is typically induced in Streptomyces. asm.org

The transcriptional organization of the cgc cluster is also noteworthy. The 22 genes are organized into a minimum of eight distinct transcriptional units. asm.orgresearchgate.net The expression of these units is dependent on the Cgc1 regulator. researchgate.net

A fascinating aspect of this regulatory system is the role of the final product, netropsin (congocidine), in a feedback loop. It has been shown that congocidine itself can induce the expression of the regulatory gene cgc1. asm.org Furthermore, congocidine induces the operon containing the resistance genes, cgc20 and cgc21. asm.org This suggests a model where a basal level of production leads to the synthesis of the Cgc1 regulator, which then activates the entire biosynthetic pathway. As the concentration of netropsin increases, it further stimulates the expression of its own regulator and the resistance mechanism required to protect the producing organism. asm.org

Comparative Genomics of Pyrrolamide Biosynthesisnih.gov

Comparative genomics provides valuable insights into the evolution and diversity of biosynthetic pathways. By comparing the gene clusters for different pyrrolamide antibiotics, researchers can understand how these pathways have evolved to produce structurally distinct but related molecules. researchgate.net The primary BGCs studied in this context are the congocidine (cgc) cluster from S. ambofaciens, the distamycin (dst) clusters from S. netropsis, and the anthelvencin (ant) cluster from Streptomyces venezuelae. asm.orgresearchgate.net

A striking feature is the presence of a homologous putative transcriptional regulator gene in each of these clusters: cgc1, dst1, and ant1, respectively. asm.orgresearchgate.net These regulators share a high degree of amino acid sequence similarity, suggesting a conserved mechanism of regulation across different pyrrolamide pathways. asm.orgresearchgate.net

However, there are also notable differences that account for the structural diversity of the final products. For example, a comparison between the netropsin (cgc) and anthelvencin (ant) BGCs reveals the absence of homologs for cgc7 and cgc18 in the anthelvencin cluster. nih.gov These two genes are crucial for synthesizing the guanidinoacetate precursor required for netropsin assembly. nih.gov This genetic difference explains why S. venezuelae produces anthelvencins but not netropsin. nih.gov Similarly, the dst26 gene, involved in a formylation step during distamycin biosynthesis, is absent from the anthelvencin BGC. researchgate.net

The situation in S. netropsis represents a unique evolutionary outcome. The presence of two interdependent clusters for the synthesis of three different pyrrolamides suggests a coevolution of what might have been two ancestral, independent pyrrolamide gene clusters. researchgate.netkaist.ac.kr This "natural combinatorial biosynthesis" demonstrates how gene cluster duplication and divergence can be a powerful evolutionary force for generating chemical diversity. kaist.ac.kr By mixing and matching enzymes and precursors from two related pathways, the organism can produce a suite of compounds, including hybrid molecules like disgocidine. researchgate.net

The integration of genome mining and comparative genomics is a powerful strategy for identifying novel BGCs and understanding the biosynthesis of complex natural products. oup.com

Future Directions in Netropsin Hydrochloride Research

Advanced Computational Approaches for Predictive Design

The future of developing Netropsin-based compounds is heavily reliant on the integration of sophisticated computational methods to predict and design novel molecules with enhanced or specific biological activities. These in silico techniques are expected to accelerate the discovery process, reduce costs, and provide deeper insights into the molecular interactions governing the function of Netropsin (B1678217) and its analogs.

Molecular dynamics (MD) simulations, for instance, offer a powerful tool to investigate the dynamic behavior of Netropsin-DNA complexes. researchgate.net By simulating the movement of atoms over time, researchers can gain a more nuanced understanding of the factors that contribute to binding affinity and specificity. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the DNA upon binding, information that is often difficult to capture with static experimental structures.

Machine learning and deep learning algorithms represent another frontier in the predictive design of Netropsin analogs. mdpi.com These methods can be trained on existing data sets of small molecule-DNA interactions to identify quantitative structure-activity relationships (QSAR). By learning from known examples, these models can predict the binding affinity and potential biological effects of novel, untested Netropsin derivatives. This data-driven approach can significantly streamline the process of screening large virtual libraries of compounds to identify promising candidates for synthesis and experimental validation. mdpi.com

Structure-based drug design (SBDD) will continue to be a cornerstone of this research. mdpi.com High-resolution crystal structures of Netropsin and its analogs bound to various DNA sequences provide a static snapshot of the binding mode. researchgate.net Computational tools can then be used to design modifications to the Netropsin scaffold that are predicted to enhance interactions with the DNA target or alter its sequence specificity. mdpi.com This iterative process of computational design followed by experimental validation holds the potential to create a new generation of Netropsin-based molecules with finely tuned properties.

Table 1: Advanced Computational Approaches in Netropsin Analog Design

Computational Method Application in Netropsin Research Potential Outcomes
Molecular Dynamics (MD) Simulations Studying the dynamic stability and conformational changes of Netropsin-DNA complexes. Deeper understanding of binding energetics and the role of solvent molecules.
Machine Learning/Deep Learning Developing predictive models for binding affinity and biological activity based on chemical structure. Rapid screening of virtual libraries to identify novel Netropsin analogs with desired properties.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of Netropsin hydrochloride, future research must move beyond the study of its interaction with isolated DNA molecules and embrace a more holistic, systems-level approach. The integration of various "omics" data sets—including genomics, transcriptomics, proteomics, and metabolomics—will be crucial in elucidating the broader cellular consequences of Netropsin activity. mdpi.com

Multi-omics analysis can provide a comprehensive picture of how a cell or organism responds to treatment with Netropsin. arxiv.org For example, transcriptomics (e.g., RNA-sequencing) can reveal which genes are up- or down-regulated in the presence of the compound, providing clues about the cellular pathways that are affected by its DNA-binding activity. mdpi.com Proteomics can then be used to determine how these changes in gene expression translate into alterations in the cellular protein landscape. nih.gov

By combining these different layers of biological information, researchers can begin to build network-based models of Netropsin's mechanism of action. nih.gov These models can help to identify not only the direct targets of the compound but also the downstream signaling cascades and metabolic pathways that are perturbed. nih.gov This systems-level perspective is essential for understanding both the therapeutic effects and potential off-target effects of Netropsin and its derivatives.

Furthermore, integrating multi-omics data with high-throughput screening of Netropsin analogs can accelerate the identification of compounds with specific biological profiles. nih.gov For instance, researchers could screen for analogs that selectively modulate the expression of genes involved in a particular disease while having minimal impact on other cellular processes. This approach could lead to the development of more targeted and less toxic therapeutic agents.

Development of Novel Research Probes and Biotechnology Tools

The unique DNA-binding properties of Netropsin make it an excellent scaffold for the development of novel research probes and biotechnology tools. By chemically modifying the Netropsin molecule, it is possible to create a wide range of reagents that can be used to study and manipulate biological systems. nih.gov

One promising area of development is the creation of fluorescently labeled Netropsin derivatives. These probes could be used to visualize specific DNA sequences within living cells, providing a powerful tool for studying chromosome organization and dynamics. The high affinity and sequence selectivity of Netropsin would allow for the labeling of specific genomic loci, enabling researchers to track their movement and interactions in real-time.

Netropsin can also be conjugated to other molecules to create bifunctional probes. For example, attaching a DNA-cleaving agent to Netropsin could result in a sequence-specific "molecular scissor" that can be used to cut DNA at desired locations. Such a tool would have applications in gene editing and other areas of molecular biology.

Moreover, the development of Netropsin-based affinity chromatography resins could provide a method for isolating and identifying proteins that bind to specific DNA sequences. By immobilizing a Netropsin-DNA complex on a solid support, researchers could capture proteins from a cell extract that recognize that particular DNA sequence. This would be a valuable tool for identifying transcription factors and other DNA-binding proteins.

Table 2: Potential Biotechnology Tools Based on Netropsin

Tool Description Potential Application
Fluorescent Probes Netropsin conjugated to a fluorescent dye. Real-time imaging of specific DNA sequences in living cells.
Sequence-Specific DNA Cleavage Agents Netropsin linked to a molecule that can break the DNA backbone. Targeted gene editing and manipulation of genomic DNA.

Exploration of New Biological Targets and Mechanisms in Model Systems

While the primary known target of Netropsin is the minor groove of AT-rich DNA sequences, future research is likely to uncover new biological targets and mechanisms of action. nih.gov The exploration of these novel interactions in various model systems will be critical for expanding the potential therapeutic applications of Netropsin and its analogs.

Recent studies have suggested that Netropsin can influence DNA structure in ways that go beyond simple groove binding. For example, it has been shown to affect the curvature of DNA A-tracts, which could have implications for how DNA is packaged within the cell and how it is recognized by other proteins. nih.gov Further investigation into these structural effects in cellular and animal models is warranted.

The use of systems biology approaches, as discussed in section 8.2, will be instrumental in identifying new biological targets. drugtargetreview.com By observing the global cellular response to Netropsin, researchers may identify unexpected changes in cellular pathways that point to previously unknown molecular interactions. These hypotheses can then be tested using more targeted biochemical and genetic experiments.

Furthermore, the development of Netropsin-based chemical probes can be used to identify novel protein targets. drugdiscoverynews.com For instance, photo-affinity labeling probes, which can be cross-linked to their binding partners upon exposure to light, could be used to "fish out" proteins that interact with Netropsin in a cellular context. Identifying these protein targets could open up entirely new avenues for therapeutic intervention.

Finally, the screening of Netropsin and its analogs against a wider range of biological systems, including different types of cancer cells, bacteria, and viruses, may reveal new therapeutic opportunities. It is possible that the DNA-binding activity of Netropsin could be exploited to combat diseases where the pathogen's DNA has a high AT content or where specific DNA-protein interactions are critical for virulence.

Q & A

Q. How can researchers determine the purity and concentration of netropsin hydrochloride in experimental formulations?

  • Methodological Answer : Purity and concentration are typically quantified using high-performance liquid chromatography (HPLC) with UV detection. Prepare a standard solution of known concentration (e.g., 1 mg/mL) and an assay solution by dissolving the sample in a compatible solvent (e.g., water or methanol). Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min. Compare peak areas of the sample and standard using the formula: Purity (%)=(CstdCsample)×(rsamplerstd)×100\text{Purity (\%)} = \left( \frac{C_{\text{std}}}{C_{\text{sample}}} \right) \times \left( \frac{r_{\text{sample}}}{r_{\text{std}}} \right) \times 100

    where CC = concentration and rr = peak response .

  • Relevance : Ensures batch consistency and reliable experimental outcomes.

Q. What are the optimal storage conditions for this compound to maintain stability?

  • Methodological Answer : Store lyophilized this compound in a tightly sealed, corrosion-resistant container at -20°C, protected from light and moisture. For working solutions, use sterile buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3–6 months .
  • Relevance : Prevents hydrolysis or oxidative degradation, critical for long-term studies.

Q. Which in vitro assays are suitable for studying netropsin’s DNA-binding specificity?

  • Methodological Answer : Use electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR). For EMSA:
    • Incubate netropsin with a fluorescently labeled DNA fragment (e.g., AT-rich regions).
    • Resolve complexes on a non-denaturing polyacrylamide gel.
    • Quantify binding via fluorescence intensity shifts. SPR provides real-time kinetics (e.g., KdK_d) by immobilizing DNA on a sensor chip and measuring netropsin binding .
  • Relevance : Validates mechanistic hypotheses about minor-groove binding.

Q. How can researchers validate the absence of endotoxins or impurities in netropsin preparations?

  • Methodological Answer : Perform Limulus Amebocyte Lysate (LAL) assays for endotoxin detection (threshold: <0.05 EU/mg). For small-molecule impurities, use LC-MS/MS with a gradient elution protocol (e.g., 5–95% acetonitrile over 30 minutes). Compare fragmentation patterns against reference spectra .
  • Relevance : Essential for cell-based or in vivo studies to avoid confounding immune responses.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on netropsin’s binding affinity across different DNA sequences?

  • Methodological Answer :
    • Systematic variation : Test netropsin against a DNA library with controlled AT/GC ratios and methylation states.
    • Cross-validation : Combine SPR (kinetics) with circular dichroism (structural changes) and molecular dynamics simulations.
    • Statistical rigor : Use ANOVA with post-hoc tests to identify sequence-dependent binding variations. Report effect sizes and confidence intervals .
  • Relevance : Addresses variability in literature-reported KdK_d values.

Q. What strategies can mitigate batch-to-batch variability in netropsin’s pharmacological activity?

  • Methodological Answer :
    • Standardized synthesis : Control reaction temperature (±2°C) and purification (≥95% HPLC purity).
    • Bioactivity normalization : Pre-test each batch in a high-throughput DNA-binding assay (e.g., fluorescence quenching).
    • Blinded replicates : Include internal controls in each experiment to adjust for batch effects .
  • Relevance : Ensures reproducibility in dose-response studies.

Q. How can researchers profile and quantify degradation products in aged netropsin samples?

  • Methodological Answer : Use LC-MS with a photodiode array (PDA) detector. Set a gradient method (e.g., 10 mM ammonium formate/acetonitrile) to separate degradation products. Identify unknowns via high-resolution MS and NMR (if isolated). Calculate degradation kinetics using Arrhenius plots for accelerated stability studies .
  • Relevance : Critical for compliance with ICH guidelines in preclinical development.

Q. What experimental models are appropriate for evaluating netropsin’s synergism with other anticancer agents?

  • Methodological Answer :
    • In vitro : Use combination index (CI) analysis in cell lines (e.g., MCF-7). Treat cells with netropsin and a second agent (e.g., doxorubicin) at fixed ratios. Calculate CI via Chou-Talalay method.
    • In vivo : Administer subtherapeutic doses in xenograft models and monitor tumor volume vs. monotherapy. Include pharmacokinetic sampling to rule out drug-drug interactions .
  • Relevance : Supports translational research for combination therapies.

Tables for Quick Reference

Parameter Recommended Method Key References
Purity AnalysisHPLC-UV with C18 column
Binding KineticsSPR or EMSA
Impurity ProfilingLC-MS/MS with PDA detection
Synergism EvaluationChou-Talalay CI Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.